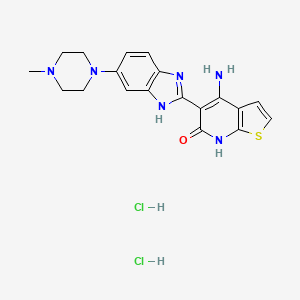
HPK1-IN-2 (dihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HPK1-IN-2 (dihydrochloride) is a potent and orally active inhibitor of hematopoietic progenitor kinase-1 (HPK1). This compound has demonstrated significant antitumor activity and is known for its ability to inhibit Lck and Flt3 kinase activities .
Vorbereitungsmethoden
The synthesis of HPK1-IN-2 (dihydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity . Industrial production methods may involve scaling up these reactions with optimized conditions to achieve higher yields and cost-effectiveness .
Analyse Chemischer Reaktionen
HPK1-IN-2 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to deoxygenated products .
Wissenschaftliche Forschungsanwendungen
HPK1-IN-2 (dihydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Researchers utilize it to investigate the role of HPK1 in cellular processes and immune responses.
Medicine: Its potential as an antitumor agent makes it a candidate for cancer therapy research. .
Industry: The compound is used in the development of new therapeutic agents and in drug discovery programs.
Wirkmechanismus
HPK1-IN-2 (dihydrochloride) exerts its effects by inhibiting the activity of hematopoietic progenitor kinase-1 (HPK1). This inhibition disrupts the HPK1 signaling pathway, which is involved in the regulation of T-cell receptor and B-cell signaling . By blocking HPK1 activity, the compound enhances the immune response against tumors and prevents T-cell exhaustion . The molecular targets include HPK1, Lck, and Flt3 kinases, which are critical for immune cell function and tumor progression .
Vergleich Mit ähnlichen Verbindungen
HPK1-IN-2 (dihydrochloride) is unique due to its high potency and selectivity for HPK1. Similar compounds include:
Compound M074-2865: Another HPK1 inhibitor with a similar binding mode.
HMC-B17: A potent HPK1 inhibitor with an IC50 value of 1.39 nM.
Compound K: A novel HPK1 inhibitor with significant antitumor activity.
These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic profiles .
Eigenschaften
Molekularformel |
C19H22Cl2N6OS |
|---|---|
Molekulargewicht |
453.4 g/mol |
IUPAC-Name |
4-amino-5-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-7H-thieno[2,3-b]pyridin-6-one;dihydrochloride |
InChI |
InChI=1S/C19H20N6OS.2ClH/c1-24-5-7-25(8-6-24)11-2-3-13-14(10-11)22-17(21-13)15-16(20)12-4-9-27-19(12)23-18(15)26;;/h2-4,9-10H,5-8H2,1H3,(H,21,22)(H3,20,23,26);2*1H |
InChI-Schlüssel |
XESGZTINOLHKPH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(NC4=O)SC=C5)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


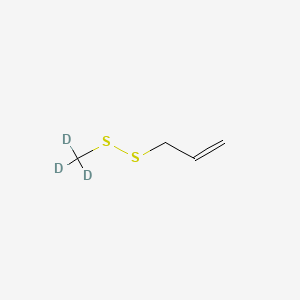
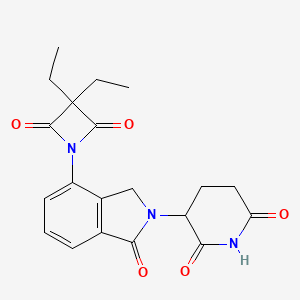

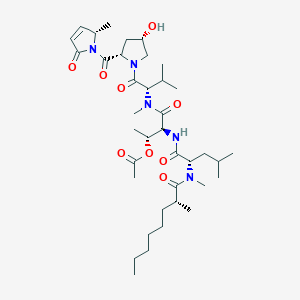
![methyl 2-[10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxy-2-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]acetate](/img/structure/B12374161.png)
![1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(1,3,2-dithiarsolan-2-yl)ethanone](/img/structure/B12374169.png)

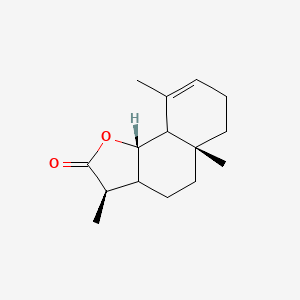
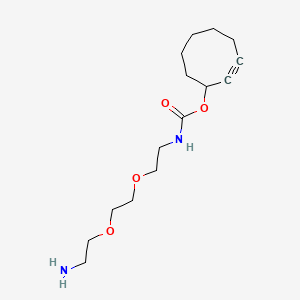
![[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17S,18R)-6,7-dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B12374197.png)
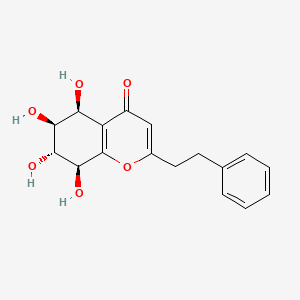
![3-(3,3-difluorocyclobutyl)-1-[(4S,5S)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]propane-1,2-dione](/img/structure/B12374206.png)
![disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide](/img/structure/B12374231.png)

